molecular formula C15H13N5O B2802806 N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 400083-73-0

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No.: B2802806
CAS No.: 400083-73-0
M. Wt: 279.303
InChI Key: HQLRXDLXEAUGCZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 1,2,4-triazole substituent at the 6-position of the pyridine ring and a 2-methylphenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of triazole-containing heterocycles, which are of significant interest due to their diverse biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties . The 1,2,4-triazole moiety is critical for binding to biological targets, such as cytochrome P450 enzymes, which are implicated in drug metabolism and steroid biosynthesis .

Properties

IUPAC Name

N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLRXDLXEAUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a metal-free process under continuous-flow conditions.

    Coupling with Nicotinamide: The triazole derivative is then coupled with nicotinamide under microwave irradiation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method is advantageous due to its high yield, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced forms of the triazole ring .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups Synthesis Route Biological/Physicochemical Notes
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (Target) R1: 2-methylphenyl, R2: 1,2,4-triazole C16H14N6O 306.32 Nicotinamide, 1,2,4-triazole Likely via Cu-catalyzed cycloaddition (inferred) Potential CYP inhibitor (analogous to Talarozole )
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS 672951-14-3) R1: 2-ethoxyphenyl, R2: 1,2,4-triazole C16H15N5O2 309.32 Nicotinamide, 1,2,4-triazole Not explicitly described Higher lipophilicity (ethoxy group)
N-(3-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide R1: 3-CF3-phenyl, R2: 1,2,4-triazole C16H11F3N6O 360.29 Nicotinamide, CF3 substituent Cu-mediated click chemistry Enhanced metabolic stability (CF3 group)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide R1: phenyl, R2: naphthoxy-triazole C21H18N4O2 358.39 Acetamide, 1,2,3-triazole, naphthoxy 1,3-dipolar cycloaddition Herbicidal activity (naphthalene enhances hydrophobicity)
Talarozole (R115866) R1: benzothiazolamine, R2: 1,2,4-triazole C21H23N5S 377.51 Benzothiazole, 1,2,4-triazole Multi-step synthesis CYP26A1 inhibitor; treats psoriasis

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends : The target compound’s IR spectrum would likely show peaks for –NH (~3290 cm⁻¹), C=O (~1670 cm⁻¹), and triazole C–N (~1280 cm⁻¹), consistent with analogs like 6b and 6c .
  • Lipophilicity : The 2-methylphenyl group may confer moderate lipophilicity (logP ~2.5–3.0), intermediate between the hydrophilic 2-ethoxyphenyl analog (logP ~2.0) and the highly lipophilic naphthoxy-triazole compounds (logP >4.0) .

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